molecular formula C9H5BrFN B3028576 3-Bromo-7-fluoroquinoline CAS No. 225366-90-5

3-Bromo-7-fluoroquinoline

Cat. No.: B3028576
CAS No.: 225366-90-5
M. Wt: 226.04
InChI Key: LXCKAJPCLUODAF-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline ring enhances the compound’s reactivity and potential for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity in chemical reactions and its potential for various scientific research applications .

Biological Activity

3-Bromo-7-fluoroquinoline is a heterocyclic aromatic compound belonging to the quinoline family, distinguished by the presence of bromine and fluorine substituents. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The incorporation of halogens enhances the reactivity and biological activity of quinoline derivatives, making them valuable in various scientific fields.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The bromine atom at the 3-position and the fluorine atom at the 7-position modify the electronic properties of the molecule, enhancing its interaction with biological targets.

Property Details
Molecular Formula C9H6BrF N
Molecular Weight 230.06 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified in available literature

The mechanism of action for this compound varies based on its biological application:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity. This is crucial for developing drugs targeting various diseases.
  • Antimicrobial Activity : It interferes with DNA synthesis and repair mechanisms in bacteria, leading to cell death. This property is particularly relevant for combating antibiotic-resistant strains.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics.

  • Case Study : A study demonstrated that compounds with a C-8-bromo substituent enhanced bacteriostatic action against Mycobacterium tuberculosis and other mycobacterial species. This was attributed to their ability to trap DNA gyrase, leading to lethal DNA breaks .

Antiviral Properties

The compound has also been explored for its antiviral potential. It acts by inhibiting viral replication through interference with host cell mechanisms.

  • Application : Research into small molecule inhibitors targeting viral egress has identified compounds similar to this compound as promising candidates for treating viral infections such as Ebola and Marburg viruses .

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth through various pathways.

  • Mechanism : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the distinct advantages of this compound, it is essential to compare it with other quinoline derivatives:

Compound Name Key Differences
7-Fluoroquinoline Lacks bromine; different reactivity and biological activity.
3-Bromoquinoline Lacks fluorine; alters electronic properties and applications.
3-Chloro-7-fluoroquinoline Contains chlorine instead of bromine; affects reactivity.

The combination of bromine and fluorine in this compound confers unique electronic and steric properties that enhance its reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

3-bromo-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKAJPCLUODAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744250
Record name 3-Bromo-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225366-90-5
Record name 3-Bromo-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Fluoroindole (500 mg, 3.70 mmol) was combined with benzyltriethylammonium chloride (44.4 mg, 0.185 mmol) and toluene (0.32 mL) was added. Bromoform (0.342 mL, 3.70 mmol) was added and the temperature was brought to 40° C. A solution of NaOH (1.110 g, 7.50 mmol) in water (2.22 mL) was then added over 15 minutes. This caused a very dark color to form. The reaction was stirred as a biphasic mixture at 40° C. for 16 h before cooling and partitioning between ethyl acetate and water. The separated aqueous layer was extracted with ethyl acetate and the combined organics dried over MgSO4. Purification by silica gel flash chromatography (ethyl acetate/heptane) gave 3-bromo-7-fluoro-quinoline (171.9 mg) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.93 (d, J=2.1 Hz, 1H) 8.33 (d, J=2.0 Hz, 1H) 7.68-7.82 (m, 2H) 7.39 (td, J=8.6, 2.5 Hz, 1H); MS (M+1): 226.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.342 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.11 g
Type
reactant
Reaction Step Four
Name
Quantity
2.22 mL
Type
solvent
Reaction Step Four
Quantity
44.4 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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